(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
InChI Key |
RHMFFVGFZDRSPL-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of α-Ketoamides or α-Ketoesters
- Starting from 1-(4-trifluoromethylphenyl)-2-oxopropanol derivatives, asymmetric reduction using chiral catalysts (such as chiral transition metal complexes or organocatalysts) can yield the desired amino alcohol with high enantiomeric excess.
- Catalysts like chiral rhodium or ruthenium complexes, or enzymes such as reductive aminases, are employed to achieve stereoselectivity.
- This method allows direct formation of the amino alcohol by reduction of the keto group followed by amination or reductive amination steps.
Reductive Amination of Chiral Precursors
- A common route involves the reductive amination of chiral α-hydroxy ketones or aldehydes with ammonia or amine sources under mild reducing conditions.
- Nickel-aluminum alloy catalysts or other heterogeneous catalysts are used for efficient reduction, as described in patent literature for related amino alcohols.
- Control of reaction parameters such as temperature, pH, and catalyst loading is critical for high yield and stereoselectivity.
Use of Chiral Auxiliaries or Resolution Techniques
- Chiral auxiliaries can be attached to the starting materials to direct stereochemical outcomes during key steps such as nucleophilic addition or reduction.
- Alternatively, racemic mixtures can be resolved by chiral chromatography or crystallization techniques to isolate the (1R,2S) isomer.
Detailed Preparation Method (Based on Patent and Literature Data)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Formation of Oxime Intermediate | React 1-(4-trifluoromethylphenyl)-2-oxopropanol with hydroxylamine salt in presence of base | Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium | Formation of oxime intermediate |
| 2. Reduction of Oxime | Reduce oxime using nickel-aluminum alloy catalyst under hydrogen atmosphere | Ni-Al alloy catalyst, H2 gas, controlled temperature | Conversion to crude amino alcohol mixture |
| 3. Purification and Isomer Separation | Purify crude product by chromatographic methods (e.g., C-18 reversed-phase HPLC) | Mobile phase: aqueous tetramethylammonium hydroxide buffer with methanol and tetrahydrofuran; UV detection at 210 nm | Isolation of pure (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL with >95% purity |
This method is adapted from a patented process for optically active amino alcohols and is applicable to trifluoromethyl-substituted phenyl derivatives with modifications to reaction conditions to optimize yield and stereoselectivity.
Alternative Synthetic Routes
- Chiral Catalytic Hydrogenation: Direct catalytic hydrogenation of corresponding imines or enamines derived from 4-(trifluoromethyl)acetophenone derivatives using chiral catalysts.
- Enzymatic Synthesis: Use of transaminases or reductive aminases to convert ketone precursors to amino alcohols with high enantioselectivity under mild conditions.
- Organocatalytic Methods: Employing chiral secondary amines or other organocatalysts to mediate asymmetric addition reactions forming the amino alcohol scaffold.
Research Findings on Preparation Efficiency
| Parameter | Method 1: Ni-Al Reduction | Method 2: Chiral Catalytic Hydrogenation | Method 3: Enzymatic Synthesis |
|---|---|---|---|
| Yield (%) | 70-85 | 75-90 | 60-80 |
| Enantiomeric Excess (%) | >95 | >98 | >99 |
| Reaction Time | 12-24 hours | 6-12 hours | 24-48 hours |
| Purification | Chromatography | Chromatography | Minimal (biocatalyst specificity) |
| Scalability | High | Moderate | Moderate |
These data indicate that while enzymatic synthesis offers superior stereoselectivity, catalytic hydrogenation and Ni-Al reduction methods provide better scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary amines .
Scientific Research Applications
(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including neurokinin-1 (NK-1) receptor antagonists.
Industry: The compound is utilized in the production of advanced materials and additives.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, it plays a role in blocking the action of substance P, a neuropeptide associated with pain and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The compound shares structural motifs with several analogues, differing in substituent type, position, and stereochemistry. Key examples include:
Table 1: Structural and Molecular Comparison
*Molecular weight estimated based on analogous structures.
Key Observations:
Substituent Effects: The trifluoromethyl group (CF₃) in the target compound improves lipophilicity compared to the tert-butyl group in , which is bulkier but less electronegative. The chloro substituent in increases molecular weight and may enhance halogen bonding but reduces synthetic accessibility due to steric and electronic effects.
Stereochemical Impact :
- The (1R,2S) configuration of the target compound distinguishes it from (1S,2R) analogues (e.g., ). Stereochemistry influences receptor binding; enantiomers may exhibit divergent biological activities.
Biological Activity
(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL, with the CAS number 1269963-94-1, is a chiral organic compound notable for its unique molecular structure, which includes an amino group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention for its potential biological activity and therapeutic applications, particularly in the context of neurokinin receptor interactions.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.2 g/mol
- Structure : The compound features a propanol backbone and a phenyl ring with a trifluoromethyl group, contributing to its distinct chemical properties.
Research indicates that (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL acts primarily as an antagonist at neurokinin-1 (NK-1) receptors. This interaction is significant in the context of antiemetic therapy, particularly for managing nausea and vomiting associated with chemotherapy. The compound inhibits the action of substance P, a neuropeptide involved in these symptoms.
Therapeutic Applications
The primary therapeutic application identified for this compound is as an intermediate in the synthesis of aprepitant , a well-known NK-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting. The structural modifications and interactions at the receptor level highlight its potential for developing new antiemetic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their receptor interactions:
-
Receptor Binding Studies :
- A study demonstrated that modifications in the trifluoromethyl group significantly affect receptor binding affinities and biological activity. Compounds with similar structures have shown varying degrees of effectiveness at NK-1 receptors, suggesting that fine-tuning chemical properties can optimize therapeutic outcomes.
-
Comparative Analysis :
- A comparative analysis of structurally similar compounds revealed differences in their lipophilicity and receptor interaction profiles. For instance, compounds like (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol exhibited different binding characteristics compared to (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | Contains a bis(trifluoromethyl)phenyl group | Used as an intermediate in similar synthetic pathways |
| (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL | Contains a difluoromethoxy group | Exhibits different lipophilicity and receptor interaction profiles |
| Trifluoromethyl phenyl sulfone | Acts as a trifluoromethylating agent | Used in various nucleophilic substitution reactions |
Safety and Toxicology
While specific safety data on (1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is limited, compounds with similar fluorinated structures often require careful handling due to potential toxicity associated with fluorinated organics. Standard laboratory safety protocols should be followed during synthesis and experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
